N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.08307817 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been synthesized and characterized through various spectroscopic methods and molecular dynamics simulations. It crystallizes in the monoclinic crystal system and is stabilized by several intermolecular interactions. Computational studies have compared spectral data with experimental results, indicating strong agreement between the two. This compound's structural and electronic properties have been investigated, providing insights into its potential applications in different scientific fields (Murthy et al., 2018).
Electrochemical Properties
Electrochemical studies have been conducted on similar compounds, like N,N-dimethyl- and N-methyl-p-nitrobenzenesulfonamide, to understand their redox behavior. These studies involve cyclic voltammetry, chronoamperometry, and electron spin resonance spectroscopy. Such research sheds light on the electrochemical aspects of related sulfonamide compounds, which may inform the understanding and applications of NDMPMBS in areas like materials science and electrochemistry (Asirvatham & Hawley, 1974).
Interaction with Proteins
NDMPMBS's interaction with proteins has been explored using molecular dynamics simulations. These simulations can help in understanding how NDMPMBS and similar molecules bind to and affect the function of various proteins, which is crucial in fields like pharmacology and biochemistry (Murthy et al., 2018).
Potential Therapeutic Applications
Although the direct therapeutic applications of NDMPMBS are not explicitly mentioned in the available literature, studies on structurally related compounds, such as N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, have shown potential in treating diseases like Alzheimer’s. These studies involve synthesizing new sulfonamide series and evaluating their enzyme inhibitory effects, which can provide a framework for assessing NDMPMBS’s potential in similar applications (Abbasi et al., 2018).
Properties
IUPAC Name |
N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-4-6-13(7-5-10)22(20,21)16-14-8-12(3)15(17(18)19)9-11(14)2/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVFINDDXZNSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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